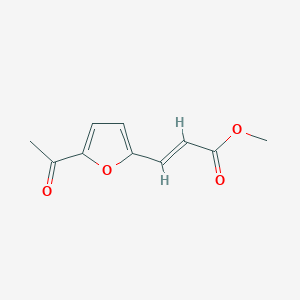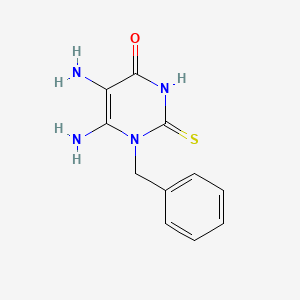
1-Benzyl-5,6-diamino-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5,6-diamino-2-thiouracil is a heterocyclic compound with the molecular formula C11H12N4OS. It belongs to the class of thiouracil derivatives, which are known for their diverse biological activities. This compound features a benzyl group attached to the nitrogen atom at position 1, and amino groups at positions 5 and 6 of the thiouracil ring.
Preparation Methods
The synthesis of 1-Benzyl-5,6-diamino-2-thiouracil typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-thiouracil.
Benzylation: The benzyl group is introduced at the nitrogen atom at position 1 through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Amination: The amino groups at positions 5 and 6 are introduced through a series of reactions involving nitration, reduction, and subsequent amination.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-5,6-diamino-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiouracil derivatives.
Substitution: The amino groups at positions 5 and 6 can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Benzyl-5,6-diamino-2-thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
Medicine: Research has shown that thiouracil derivatives possess antiviral, antibacterial, and anticancer properties, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-diamino-2-thiouracil involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In the case of thymidylate synthase inhibition, the compound mimics the natural substrate and competes for binding, leading to a decrease in DNA synthesis and cell proliferation.
Comparison with Similar Compounds
1-Benzyl-5,6-diamino-2-thiouracil can be compared with other thiouracil derivatives such as:
2-Thiouracil: Lacks the benzyl and amino groups, making it less complex and with different biological activities.
6-Methyl-2-thiouracil: Contains a methyl group at position 6 instead of amino groups, leading to different chemical reactivity and biological properties.
4,6-Diamino-2-thiopyrimidine: Similar in structure but with a pyrimidine ring, showing different enzyme inhibition profiles and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59008-19-4 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
5,6-diamino-1-benzyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C11H12N4OS/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17) |
InChI Key |
SXVNECJTWLYDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





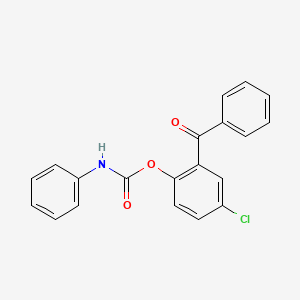

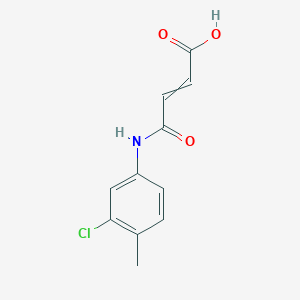


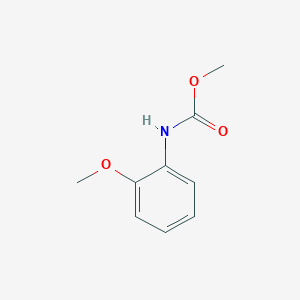

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)

